6-Methoxy-2,3-dimethylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-5-4-8(15-3)6-9(10)11(14)13(7)2/h4-6H,1-3H3 |
InChI Key |
HCWCYQSAQQSNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 2,3 Dimethylquinazolin 4 3h One and Its Analogues
Classical Synthetic Approaches to Quinazolin-4(3H)-ones
Traditional methods for synthesizing the quinazolin-4(3H)-one scaffold have been well-established for decades. These approaches often involve cyclization and condensation reactions and frequently utilize anthranilic acid and its derivatives as key starting materials.
Cyclization and Condensation Reactions
The core structure of quinazolin-4(3H)-one is typically formed through the cyclization of a substituted benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Classical methods often involve the condensation of two components that provide the necessary atoms for the heterocyclic ring system. For instance, the Niementowski quinazoline (B50416) synthesis is a well-known method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). nih.gov However, this method often requires high temperatures and can be a lengthy process. nih.gov
Another common strategy is the reaction of 2-aminobenzamides with aldehydes or ketones. ijarsct.co.innih.gov This condensation reaction, often catalyzed by an acid or base, leads to the formation of the quinazolinone ring. Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has been developed as a green and efficient method, using fluorescein (B123965) as a photocatalyst. nih.govrsc.orgresearchgate.net
Synthesis via Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are versatile and widely used starting materials in the synthesis of quinazolin-4(3H)-ones. ijarsct.co.intandfonline.comnih.govnih.gov A common approach involves the acylation of anthranilic acid, followed by cyclization. For example, anthranilic acid can be reacted with acyl chlorides to form N-acyl anthranilic acids. nih.govnih.gov These intermediates can then be cyclized, often using a dehydrating agent like acetic anhydride (B1165640), to form a benzoxazinone (B8607429) intermediate. tandfonline.comnih.gov This benzoxazinone can subsequently be reacted with an amine to yield the desired quinazolin-4(3H)-one. tandfonline.comnih.gov
The reaction of anthranilic acid with isothiocyanates is another route to produce 2-mercapto-3-substituted quinazolin-4-ones. mdpi.com Furthermore, the condensation of anthranilic acids with orthoesters and amines can also lead to the formation of the quinazolinone ring. tandfonline.com
Modern and Environmentally Benign Synthetic Procedures
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel techniques such as electrochemical synthesis, microwave-assisted reactions, and the use of greener catalysts and solvents.
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a green and efficient alternative to traditional methods for preparing quinazolin-4(3H)-ones. These methods often proceed at room temperature and can provide good to excellent yields of the desired products.
One approach involves the acid-catalyzed cyclization of 2-aminobenzamides using a combination of carbon and aluminum electrodes. arkat-usa.org Acetic acid can be used as an inexpensive electrolyte in this process. arkat-usa.org This method has been successfully applied to the synthesis of various quinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one derivatives. arkat-usa.org Another electrochemical method involves the anodic direct oxidation of tertiary amines in an aqueous medium for the synthesis of quinazolines and quinazolinones. nih.gov This process utilizes an undivided cell with specific electrolytes and operates at elevated temperatures. nih.gov
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
| 2-Aminobenzamides, Aldehydes | Carbon and aluminum electrodes, Acetic acid electrolyte, Room temperature | 4-Quinazolinone derivatives | 58-87% | arkat-usa.org |
| o-Carbonyl-substituted anilines, Amines | NH4PF6 electrolyte, DMSO/H2O solvent, 80 °C | Quinazolines | Moderate to High | nih.gov |
| 2-Aminobenzamides, Amines | nBu4NClO4 electrolyte, DMSO/H2O solvent, 80 °C | Quinazolinones | Moderate | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijarsct.co.intandfonline.comscispace.com This technique has been successfully applied to the synthesis of quinazolin-4(3H)-ones.
A one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester under microwave irradiation provides 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org This method is catalyst and solvent-free. rsc.org Another approach involves the condensation of anthranilamide with various aldehydes or ketones catalyzed by antimony(III) trichloride (B1173362) (SbCl3) under microwave irradiation, also in the absence of a solvent. scispace.com Microwave irradiation has also been utilized in the Niementowski reaction, where anthranilic acid reacts with amides or ketones using organic clay as a catalyst under solvent-free conditions. ijarsct.co.in
| Starting Materials | Catalyst/Solvent | Reaction Conditions | Product | Yield | Reference |
| Isatoic anhydride, Amine, Orthoester | Catalyst and solvent-free | Microwave irradiation, 140 °C, 20-30 min | 2,3-Disubstituted quinazolin-4(3H)-ones | Excellent | rsc.org |
| Anthranilamide, Aldehydes/Ketones | SbCl3 (1 mol%) / Solvent-free | Microwave irradiation, 200 W | Quinazolin-4(3H)-one derivatives | Good to Excellent | scispace.com |
| Anthranilic acid, Amides/Ketones | Organic clay / Solvent-free | Microwave irradiation | Quinazolinone derivatives | Moderate to Excellent | ijarsct.co.in |
| Anthranilic acid, Trimethyl orthoformate, Amine | EtOH | Microwave irradiation, 120°C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | Not specified | tandfonline.com |
Base-Promoted SNAr Reactions
A transition-metal-free approach for the synthesis of quinazolin-4-ones involves a base-promoted nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.orgacs.orgnih.gov This method utilizes ortho-fluorobenzamides and amides as starting materials. nih.govacs.orgacs.orgnih.gov
The reaction is promoted by a base, such as cesium carbonate (Cs2CO3), in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.orgacs.orgnih.gov The process involves the SNAr reaction of the ortho-fluorobenzamide with an amide, followed by an intramolecular cyclization to form the quinazolin-4-one ring. nih.govacs.orgacs.orgnih.gov This one-pot protocol has been successfully used for the synthesis of both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.govacs.orgacs.orgnih.gov
| Starting Materials | Base/Solvent | Reaction Conditions | Product | Reference |
| ortho-Fluorobenzamides, Amides | Cs2CO3 / DMSO | 135 °C, 24 h | 2-Substituted and 2,3-disubstituted quinazolin-4-ones | nih.govacs.orgacs.orgnih.gov |
Synthetic Routes to Key Intermediates and Precursors
The synthesis of 6-Methoxy-2,3-dimethylquinazolin-4(3H)-one and its analogues is highly dependent on the availability of appropriately substituted precursors, primarily derivatives of anthranilic acid. A crucial starting material is 2-amino-5-methoxybenzoic acid .
A common and effective method for synthesizing 2-amino-5-methoxybenzoic acid begins with 5-methoxy-2-nitrobenzoic acid . The nitro group is selectively reduced to an amine, a transformation typically achieved through catalytic hydrogenation. This reaction is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process is efficient, affording the desired product in high yield.
Table 1: Synthesis of 2-amino-5-methoxybenzoic acid
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Methoxy-2-nitrobenzoic acid | H₂, 10% Pd/C, THF, Room Temperature, 18h | 2-Amino-5-methoxybenzoic acid | 98% |
Once obtained, 2-amino-5-methoxybenzoic acid serves as a versatile building block for constructing the quinazolinone ring system. chemicalbook.combiosynth.comchemimpex.com A widely employed strategy for the synthesis of 4(3H)-quinazolinones involves the acylation of an anthranilic acid derivative, followed by cyclization. nih.gov For the target compound, this would involve acetylation of 2-amino-5-methoxybenzoic acid, typically with acetic anhydride, to form an N-acetylated intermediate. This intermediate is then cyclized to form a benzoxazinone. nih.govnih.gov
The resulting 6-methoxy-2-methyl-1,3-benzoxazin-4-one is a key intermediate. The final step to introduce the N-3 methyl group involves reacting this benzoxazinone with methylamine, which opens the oxazinone ring and subsequently cyclizes to form the desired this compound.
Strategic Derivatization for Structural Diversity and Optimization
The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its derivatization is a key strategy for optimizing biological activity. nih.govresearchgate.net Modifications can be strategically introduced at several positions on the quinazolinone core to explore the structure-activity relationship.
Modification at the Quinazolinone Core (e.g., C-2, C-6, N-3)
Systematic modifications at the C-2, C-6, and N-3 positions of the quinazolinone ring allow for the fine-tuning of its chemical properties.
C-2 Position: The substituent at the C-2 position is typically introduced via the acylating agent used in the initial reaction with the anthranilic acid precursor. By varying the acid anhydride or acyl chloride, a wide array of alkyl or aryl groups can be installed. For example, using butyryl chloride instead of acetic anhydride with anthranilic acid leads to a 2-propyl derivative after cyclization. nih.gov This modularity allows for the creation of a library of C-2 substituted analogues.
C-6 Position: The methoxy (B1213986) group at the C-6 position originates from the 2-amino-5-methoxybenzoic acid precursor. To introduce diversity at this position, one would need to start with differently substituted anthranilic acids, such as 2-amino-5-hydroxybenzoic acid or 2-amino-5-halobenzoic acids. The methoxy group itself can be a handle for further reactions, such as demethylation to a phenol, which can then be subjected to various alkylation or acylation reactions.
N-3 Position: The substituent at the N-3 position is determined by the amine used in the final cyclization step with the benzoxazinone intermediate. nih.govnih.gov Using different primary amines (e.g., aniline (B41778), benzylamine, or various alkylamines) provides a straightforward method for introducing diversity at this position. nih.gov An alternative approach is the direct alkylation of a pre-formed N-H quinazolinone (a quinazolinone unsubstituted at N-3). For instance, 2-methylquinazolin-4-one can be treated with sodium hydride and methyl iodide to yield 2,3-dimethylquinazolin-4(3H)-one. nih.gov Regioselective N-alkylation can be a powerful tool for creating specific isomers. rsc.org
Table 2: Examples of Strategic Derivatization of the Quinazolinone Core
| Position | Modification Strategy | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| C-2 | Varying the acylating agent | Different acid chlorides/anhydrides with anthranilic acid | Varied C-2 alkyl/aryl substituents | nih.govnih.gov |
| N-3 | Varying the amine in cyclization | Different primary amines with benzoxazinone | Varied N-3 alkyl/aryl substituents | nih.gov |
| N-3 | Direct alkylation | NaH, Methyl Iodide on 2-methylquinazolin-4-one | N-3 methylation | nih.gov |
| C-2 | Nucleophilic substitution | Amines on 2-chloro-4(3H)-quinazolinone | C-2 amino substituents | rsc.org |
Introduction of Diverse Functional Groups
Beyond simple alkyl or aryl substitutions, a wide range of functional groups can be incorporated into the quinazolinone structure to impart specific properties.
Halogenation: Halogens can be introduced onto the benzene ring of the quinazolinone scaffold. This is often achieved by starting with a halogenated anthranilic acid. Halogenated quinolines, which share a similar bicyclic core, are synthesized from precursors like 4-methoxyaniline, which then undergo cyclization, nitration, and chlorination. atlantis-press.com Similar strategies can be envisioned for quinazolinones. For instance, N-chlorosuccinimide (NCS) can be used as a chlorinating agent. google.com
Nitration: Nitro groups can be introduced onto the aromatic ring through nitration reactions, typically using a mixture of nitric acid and sulfuric acid. These nitro groups can then serve as handles for further transformations, such as reduction to an amino group, which can be further functionalized. atlantis-press.com
Sulfonylation: Functional groups like sulfonyl chlorides can be introduced onto the aromatic ring. A patent describes the synthesis of 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate (B1203000) by reacting 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid. google.com This sulfonyl chloride can then be converted into various sulfonamides or sulfones.
These derivatization strategies highlight the chemical tractability of the quinazolinone scaffold, enabling the synthesis of a vast chemical space around the core structure of this compound for various research applications.
Advanced Spectroscopic and Analytical Characterization of Quinazolin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom within 6-Methoxy-2,3-dimethylquinazolin-4(3H)-one can be mapped out.
In the ¹H NMR spectrum of a related quinolinone derivative, distinct signals corresponding to different protons are observed. For instance, aromatic protons typically appear in the downfield region of the spectrum, while protons of methyl and methoxy (B1213986) groups are found at higher field strengths. For example, in a similar structure, aromatic protons have been identified in the range of δ 7.24–7.45 ppm, with a characteristic signal for a methoxy group appearing at δ 3.81 ppm.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of the carbon atoms. The carbonyl carbon of the quinazolinone ring is a key indicator, often resonating at a significantly downfield shift. For a comparable quinolinone, the carbonyl carbon signal was observed at δ 176.1 ppm. The carbon atoms of the aromatic ring and the methyl and methoxy substituents also exhibit characteristic chemical shifts that aid in the complete structural assignment.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinazolinone Derivatives
| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.24–7.45 | |
| ¹H | Methoxy (-OCH₃) | 3.81 | |
| ¹³C | Carbonyl (C=O) | 176.1 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for quinazolinone derivatives.
For a related methoxy-methylquinolin-4-ol, ESI-MS analysis revealed a molecular ion peak at m/z 191.0 [M+H]⁺, which is consistent with its molecular formula C₁₁H₁₁NO₂ and theoretical molecular weight of 189.21 g/mol after accounting for protonation. This accurate mass measurement confirms the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can provide even greater accuracy, further solidifying the proposed molecular formula. For instance, the HRMS (ESI) of a sulfur-substituted quinazolinone derivative showed an observed m/z of 314.0958 for the [M+H]⁺ ion, perfectly matching the calculated value for C₁₆H₁₆N₃O₂S⁺. mdpi.com
Table 2: Mass Spectrometry Data for Related Quinazolinone Derivatives
| Compound Type | Ionization Method | Observed m/z [M+H]⁺ | Molecular Formula | Reference |
|---|---|---|---|---|
| Methoxy-methylquinolin-4-ol | ESI-MS | 191.0 | C₁₁H₁₁NO₂ | |
| Sulfur-substituted quinazolinone | HRMS (ESI) | 314.0958 | C₁₆H₁₆N₃O₂S⁺ | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectra of quinazoline (B50416) derivatives typically exhibit two main absorption bands. researchgate.net
The first band, appearing at shorter wavelengths (around 240–300 nm), is generally attributed to the π → π* transitions within the aromatic ring system. The second band, observed at longer wavelengths (approximately 310–425 nm), is often assigned to n → π* transitions, which involve the non-bonding electrons of heteroatoms like nitrogen and oxygen. researchgate.netnih.gov The exact positions of these absorption maxima (λmax) can be influenced by the substituents on the quinazolinone core and the solvent used for the analysis. researchgate.net For example, studies on quinazoline derivatives have shown absorption maxima at 314 nm and 318 nm, which were assigned to π–π* transitions, with the broadness of the bands suggesting an overlap with n–π* transitions. nih.gov
Table 3: UV-Vis Absorption Data for Quinazoline Derivatives
| Wavelength Range (nm) | Transition Type | Reference |
|---|---|---|
| 240–300 | π → π | researchgate.net |
| 310–425 | n → π | researchgate.net |
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are crucial for the purification of synthesized compounds and for assessing their purity. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.govnih.gov The retention factor (Rf) value in TLC is a key parameter for identifying compounds under specific solvent systems.
High-performance liquid chromatography (HPLC) is a more powerful technique for both purification and quantitative purity analysis. By using a suitable stationary phase and mobile phase, complex mixtures can be separated into their individual components. The retention time of a compound in an HPLC chromatogram is a characteristic property that can be used for identification. For instance, radioiodinated quinazoline derivatives have been analyzed by HPLC, with retention times ranging from 10.6 to 23.4 minutes, depending on the specific derivative. researchgate.net The purity of a compound is determined by the percentage of the total peak area that corresponds to the main component.
Table 4: Chromatographic Data for Quinazolinone Derivatives
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| TLC | Solvent System | Chloroform/Methanol (8:2) | nih.gov |
| HPLC | Retention Time | 10.6–23.4 min | researchgate.net |
X-ray Crystallography for Three-Dimensional Structural Confirmation
While spectroscopic techniques provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive confirmation of its three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.
Pharmacological Activities and Molecular Mechanisms of Quinazolin 4 3h Ones
Anti-Inflammatory Activities
There is currently no specific scientific data available detailing the anti-inflammatory activities of 6-Methoxy-2,3-dimethylquinazolin-4(3H)-one. While the broader class of quinazolin-4(3H)-ones has been investigated for anti-inflammatory potential, with some derivatives showing promising results, these findings cannot be directly extrapolated to the specific compound without dedicated experimental validation.
Antimicrobial Spectrum (e.g., Antibacterial, Antifungal)
Similarly, the antimicrobial spectrum of this compound has not been reported in the available scientific literature. Studies on other quinazolinone derivatives have demonstrated a range of antibacterial and antifungal activities, but specific data for this compound is absent.
Enzyme Inhibition Profiles
Inhibition of Proteases (e.g., Cathepsin B, Collagenase, Thrombin, Neutrophil Elastase)
No studies have been published that investigate the inhibitory effects of this compound on proteases such as Cathepsin B, Collagenase, Thrombin, or Neutrophil Elastase.
Inhibition of Glycolytic Enzymes (e.g., α-amylase, α-glucosidase, Xanthine Oxidoreductase (XOR))
Information regarding the potential of this compound to inhibit glycolytic enzymes like α-amylase, α-glucosidase, or Xanthine Oxidoreductase is not available in the current scientific literature.
Other Reported Biological Activities (e.g., Anticonvulsant, Antihypertensive, Antidiabetic, Antimalarial, Analgesic, Antiplasmodial)
A review of existing research reveals no specific reports on the anticonvulsant, antihypertensive, antidiabetic, antimalarial, analgesic, or antiplasmodial activities of this compound.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the computational chemistry and molecular modeling applications of the exact compound “this compound” to generate the detailed article as requested in the provided outline.
The search results yielded information on the broader class of quinazolin-4(3H)-one derivatives, including various computational studies. These studies cover molecular docking with a range of biological targets, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and in silico pharmacokinetic predictions for different analogues of the quinazolinone scaffold.
Preclinical Evaluation of Quinazolin 4 3h Ones
In Vitro Cellular Assays for Biological Activity Assessment
In vitro assays are fundamental in the early stages of drug discovery for assessing the biological activity of new chemical entities. These assays provide crucial data on cytotoxicity, antiproliferative effects, and the underlying mechanisms of action, such as the induction of apoptosis and interference with the cell cycle.
Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines
The cytotoxic and antiproliferative potential of quinazolinone derivatives has been evaluated against a variety of human cancer cell lines. These studies are critical for identifying compounds with promising anticancer activity.
One study investigated the cytotoxic effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), a chalcone (B49325) derivative, on six human cancer cell lines. nih.gov The results, as summarized in the table below, demonstrate its potent, concentration-dependent cytotoxicity, with the SMMC-7721 human hepatoma cell line being the most sensitive. nih.gov
Table 1: Cytotoxicity of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | EC50 (µM) | Therapeutic Index |
|---|---|---|---|---|
| SMMC-7721 | Hepatoma | 32.3 ± 1.13 | 9.00 ± 0.36 | 3.59 |
| 8898 | - | - | - | - |
| HeLa | Cervical Cancer | - | - | - |
| SPC-A-1 | Lung Adenocarcinoma | - | - | - |
| 95-D | Lung Cancer | - | - | - |
| GBC-SD | Gallbladder Carcinoma | - | - | - |
Data sourced from a study on the in vitro anti-tumor activity of DMC. nih.gov
Another closely related compound, 3-amino-2-methylquinazolin-4(3H)-one, demonstrated varied growth inhibition activity against a panel of cancer cell lines, including HeLa (cervical cancer), AMN3 (mammary adenocarcinoma), HEp2 (larynx epidermoid carcinoma), and GB (glioblastoma) cells. rdd.edu.iq Furthermore, the antiproliferative activity of DMC was also confirmed against human cervical cancer cell lines C-33A, HeLa, and SiHa, with IC50 values of 15.76 ± 1.49 µM, 10.05 ± 0.22 µM, and 18.31 ± 3.10 µM, respectively. nih.gov Fumiquinazolines F and G, other quinoline (B57606) alkaloids, have also shown inhibitory effects on the proliferation of hormone therapy-resistant breast cancer cells, BT-474 and MDA-MB-231. mdpi.com
Apoptosis Induction and Cell Cycle Analysis
To understand the mechanisms underlying the antiproliferative effects of quinazolinone derivatives, studies have focused on their ability to induce programmed cell death (apoptosis) and to cause cell cycle arrest.
Treatment of SMMC-7721 cells with 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) led to morphological changes characteristic of apoptosis, such as chromatin fragmentation and condensation. nih.gov Flow cytometry analysis revealed a significant increase in the sub-G1 peak, which is indicative of apoptotic cells. nih.gov Specifically, after a 48-hour treatment with 18.0 µM of DMC, the percentage of hypodiploid SMMC-7721 cells was 49.44 ± 1.06%. nih.gov Similar apoptotic effects were observed in K562 human leukemia cells, where DMC treatment resulted in a lower ratio of Bcl-2/Bax, key proteins regulating apoptosis. nih.gov In PANC-1 human pancreatic cancer cells, DMC was found to induce apoptosis through the activation of caspase-3 and -9 and the degradation of poly(ADP-ribose) polymerase (PARP). mdpi.com
Furthermore, DMC has been shown to induce G1 phase cell cycle arrest in BEL-7402/5-FU multi-drug resistant cells by downregulating cyclin D1 and CDK4. nih.gov In HeLa cells, DMC treatment led to an accumulation of cells in the G0/G1 phase. nih.gov A different compound, 10-methoxy-canthin-6-one, was found to cause cell cycle arrest in the G2/M phase in acute myeloid leukemia cells, an effect linked to the induction of the DNA damage cascade. nih.gov
In Vivo Animal Model Studies (for related quinazolinone derivatives)
Following promising in vitro results, the therapeutic potential of quinazolinone derivatives is further investigated in in vivo animal models. These studies are crucial for evaluating the efficacy and pharmacological properties of these compounds in a living organism.
Evaluation in Xenograft Cancer Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used tool in oncology research to assess the in vivo antitumor activity of novel compounds. crownbio.com
Several quinazoline (B50416) derivatives have demonstrated significant tumor growth inhibition in such models. For instance, compound 28 , a 4,6-disubstituted quinazoline, showed a 62% tumor growth inhibition at a dose of 25 mg/kg in a murine tumor model. nih.gov Another derivative, compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one), exhibited promising anticancer activity in both Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in Swiss albino mice. nih.gov In the DLA model, compound 12 also significantly reduced tumor volume and weight. nih.gov More recently, a potent and orally bioavailable BET inhibitor, CD161 (4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole), demonstrated significant antitumor activity in both MV4;11 leukemia and MDA-MB-231 triple-negative breast cancer xenograft models in mice when administered orally. nih.gov These studies often involve the subcutaneous inoculation of tumor cells, and once tumors reach a certain volume, treatment with the test compound is initiated. researchgate.net
Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Oedema)
The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity. researchgate.netfrontiersin.orgnih.gov The inflammatory response in this model is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923) and cytokines. frontiersin.orgmdpi.com
A number of quinazolin-4(3H)-one derivatives have been shown to possess significant anti-inflammatory properties in this model. researchgate.net Studies have indicated that test compounds can moderately protect rats from carrageenan-induced inflammation, with peak activity often observed around 2 hours post-carrageenan injection. researchgate.net For example, a series of novel 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized and evaluated, showing noteworthy anti-inflammatory effects. researchgate.net
Table 2: Anti-inflammatory Activity of a Quinazolinone Derivative in Carrageenan-Induced Paw Edema Model
| Time After Carrageenan Injection | Edema Inhibition (%) |
|---|---|
| 30 min | Moderate |
| 1 h | Increased |
| 2 h | Peak Activity |
| 3 h | Decline |
This table represents a general trend observed for some quinazolinone derivatives in the carrageenan-induced paw edema test. researchgate.net
Antimicrobial Efficacy in Murine Models
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Quinazoline derivatives have been explored for their potential in this area. mdpi.com
Future Research Directions and Therapeutic Prospects
Rational Design and Optimization of Novel 6-Methoxy-2,3-dimethylquinazolin-4(3H)-one Analogues
The rational design of novel analogues based on the this compound structure is a key avenue for future research. Structure-activity relationship (SAR) studies on the quinazolinone nucleus have consistently shown that the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings significantly influence pharmacological activity. nih.govmdpi.com Specifically, modifications at the 2, 6, and 8 positions of the quinazolinone ring are critical for determining the compound's biological effects. nih.govmdpi.com
Future design strategies will likely focus on several key areas:
Modification of the 6-Methoxy Group: The methoxy (B1213986) group at the 6-position is a crucial feature. Research on related quinoline (B57606) derivatives has shown that the 6-methoxy substituent can be important for activity, such as P-glycoprotein inhibition. nih.gov Future work could involve replacing the methoxy group with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and potentially enhance target binding or improve pharmacokinetic properties.
Alterations at the 2- and 3-Positions: The methyl groups at the 2 and 3-positions are also prime candidates for modification. Introducing different alkyl or aryl substituents could alter the compound's steric profile and lipophilicity, which can impact cell permeability and target engagement. mdpi.com For instance, replacing the methyl groups with larger or more complex moieties could lead to new interactions within the binding pocket of a target protein.
Computational and In Silico Screening: The use of computational tools, such as molecular docking and virtual screening, will be instrumental in rationally designing new analogues. researchgate.net These methods allow for the rapid in silico evaluation of large libraries of virtual compounds against specific biological targets, such as epigenetic readers like BRD9 or various kinases, helping to prioritize the synthesis of the most promising candidates. researchgate.net
The table below summarizes examples of how modifications to the quinazolinone scaffold have influenced biological activity in related compounds, providing a basis for the rational design of new this compound analogues.
| Compound Series | Key Structural Modifications | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 6-methylquinazolin-4(3H)-one derivatives | Substitution at 2- and 8-positions | Identified novel binders of bromodomain-containing protein 9 (BRD9) with antiproliferative activity. | researchgate.net |
| 2,4-disubstituted quinazolines | Variations at 2- and 4-positions | Showed growth inhibition against several cancer cell lines by targeting the EGFR-PI3K pathway. | nih.gov |
| Quinazolin-4(3H)-ones with urea functionality | Addition of urea moiety and various substitutions | Exhibited potent anticancer activity through VEGFR-2 inhibition. | dovepress.com |
| Quinolone substituted quinazolin-4(3H)-ones | Electron-withdrawing groups (bromo/nitro) | Enhanced anti-inflammatory activity. 6,7-dimethoxy substitution conferred maximum cytotoxicity against cancer cells. | semanticscholar.org |
Exploration of Multi-Targeting Strategies
The complexity of diseases like cancer often involves multiple signaling pathways, making multi-target drugs a highly attractive therapeutic strategy. nih.gov The quinazolinone scaffold is well-suited for the development of multi-target inhibitors due to its ability to be extensively modified. Future research on this compound could focus on designing analogues that simultaneously inhibit multiple key proteins involved in disease progression.
For example, studies have explored dual-target inhibitors for EGFR and microtubules based on the quinazoline (B50416) structure. nih.gov Another approach could involve designing compounds that target both a primary protein and a resistance-conferring mechanism. Given that resistance to targeted therapies is a major clinical challenge, developing multi-target agents that can preemptively address resistance pathways is a significant opportunity. nih.gov
Potential multi-targeting strategies for analogues of this compound could include:
Dual Kinase Inhibition: Designing compounds that inhibit two different kinases in a critical cancer signaling pathway, such as the EGFR-PI3K pathway. nih.gov
Combined Epigenetic and Kinase Inhibition: Creating molecules that can inhibit both an epigenetic target (like a bromodomain) and a protein kinase, offering a two-pronged attack on cancer cell proliferation.
Inhibition of Proliferation and Angiogenesis: Developing analogues that not only inhibit tumor cell growth but also block the formation of new blood vessels by targeting factors like VEGFR-2. dovepress.com
Synergistic Effects with Existing Therapeutic Agents
Investigating the synergistic effects of this compound and its future analogues with existing therapeutic agents is a promising area of research. Combination therapy is a standard of care for many diseases, particularly cancer, as it can lead to improved efficacy, reduced toxicity, and the overcoming of drug resistance.
Future studies should explore combining novel quinazolinone derivatives with:
Standard Chemotherapy: Assessing whether these compounds can sensitize cancer cells to traditional cytotoxic agents, allowing for lower, less toxic doses.
Targeted Therapies: Combining a novel quinazolinone with an existing targeted drug to inhibit a signaling pathway at multiple points or to block a resistance pathway that emerges in response to the first drug.
Immunotherapy: Exploring whether quinazolinone analogues can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors or other immunotherapies.
The rationale for these combinations stems from the diverse mechanisms of action exhibited by quinazolinone derivatives, which include inhibition of key signaling pathways and enzymes that are often implicated in drug resistance. nih.govnih.gov
Challenges and Opportunities in the Translational Research Pipeline
Translating a promising compound from the laboratory to clinical use is a long and challenging process. For this compound and its analogues, several challenges and opportunities lie ahead in the translational research pipeline.
Challenges:
Pharmacokinetics and Metabolism: A significant hurdle for many quinazolinone derivatives has been rapid metabolism, particularly by liver microsomes, which can lead to poor bioavailability and limited therapeutic efficacy. nih.gov Overcoming this requires careful structural optimization to improve metabolic stability.
Toxicity: While the quinazolinone scaffold is found in many approved drugs, ensuring a favorable therapeutic index for new analogues is critical. For example, the natural antimalarial quinazolinone, febrifugine, showed high potency but also significant toxicity, which prevented its clinical application. researchgate.net
Drug Resistance: Cancer cells can develop resistance to quinazoline-based drugs through various mechanisms. nih.gov Anticipating and addressing these resistance mechanisms is a crucial aspect of drug development.
Opportunities:
Biomarker Development: Identifying predictive biomarkers could help select patient populations most likely to respond to a specific quinazolinone-based therapy, improving clinical trial outcomes and facilitating regulatory approval.
Novel Delivery Systems: Encapsulating quinazolinone compounds in novel drug delivery systems, such as nanoparticles, could improve their solubility, stability, and tumor-targeting capabilities, thereby enhancing efficacy and reducing off-target toxicity.
Addressing Unmet Medical Needs: The versatility of the quinazolinone scaffold provides an opportunity to develop drugs for a wide range of diseases with unmet needs, from various cancers to inflammatory and infectious diseases. nih.govresearchgate.net Continuous research and development are essential to maximize the therapeutic potential of this important class of compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
